N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of Trifluoromethylbenzamide: The final step involves the coupling of the isoxazole derivative with 3-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the isoxazole ring may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide
- N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(difluoromethyl)benzamide
- N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide analogs
Uniqueness
This compound is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The trifluoromethyl group is known for enhancing metabolic stability, while the methoxyphenyl group can influence the compound’s electronic and steric characteristics.
Properties
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-7-3-4-12(9-16)17-10-15(24-27-17)11-23-18(25)13-5-2-6-14(8-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBFUMMTIHYEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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